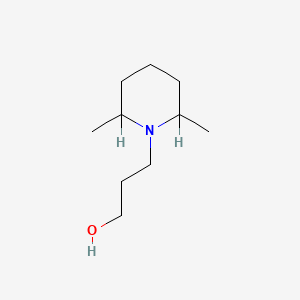

3-(2,6-Dimethylpiperidin-1-YL)propan-1-OL

Description

Overview of Piperidine (B6355638) Derivatives in Organic Synthesis and Medicinal Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals. innospk.comnih.gov Its prevalence is a testament to its versatility as a synthetic building block and its ability to confer desirable pharmacological properties. nih.govwikipedia.org In organic synthesis, piperidine and its derivatives are widely used as bases and as nucleophiles. ijnrd.org A notable example is 2,2,6,6-tetramethylpiperidine, which serves as a sterically hindered, non-nucleophilic base. ijnrd.org The conformational rigidity of the piperidine chair structure also allows for the precise spatial arrangement of substituents, which is crucial in the design of stereoselective reactions and targeted drug molecules. wikipedia.org

From a medicinal chemistry perspective, the piperidine moiety is a key pharmacophore in numerous drug classes, including antipsychotics, antihistamines, analgesics, and anticancer agents. nih.govijnrd.orgresearchgate.net The nitrogen atom of the piperidine ring is often a key interaction point with biological targets, and its basicity can be fine-tuned through substitution to optimize drug-receptor interactions and pharmacokinetic properties. nih.gov The incorporation of piperidine rings can enhance the solubility, lipophilicity, and metabolic stability of a drug candidate. nih.gov

Significance of β-Amino Alcohol Functionalities in Molecular Architecture

The 3-(2,6-Dimethylpiperidin-1-YL)propan-1-OL molecule contains a β-amino alcohol functionality, characterized by an alcohol group and an amino group separated by two carbon atoms. This structural motif is of considerable importance in molecular design and is found in many biologically active compounds. The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the nitrogen atom) in close proximity allows for specific and strong interactions with biological macromolecules such as enzymes and receptors.

β-Amino alcohols are key components in a number of therapeutic agents, including certain β-blockers used to treat cardiovascular conditions. They are also valuable chiral auxiliaries and synthons in asymmetric synthesis, enabling the stereocontrolled construction of complex molecules. The ability of the amino and alcohol groups to coordinate with metal ions also makes them useful ligands in catalysis.

Academic Research Context of this compound

Specific academic research focusing exclusively on this compound is limited in publicly available literature, suggesting it is primarily a research chemical. However, the academic context of this molecule can be inferred from the well-established roles of its constituent parts: the 2,6-dimethylpiperidine (B1222252) group and the N-propanol side chain.

The 2,6-dimethylpiperidine moiety is a sterically hindered secondary amine. wikipedia.org This steric bulk can influence the reactivity and selectivity of the nitrogen atom, making it a useful tool in organic synthesis for controlling reaction pathways. In medicinal chemistry, the dimethyl substitution pattern can impact the binding affinity and selectivity of a molecule for its biological target and can also influence its metabolic profile by sterically shielding the adjacent nitrogen from enzymatic degradation. acs.org

While direct studies are scarce, related structures have appeared in the literature. For instance, isomers of similar compounds, such as trans 2-(1,6-Dimethylpiperidin-3-Yl)propan-2-ol, have been identified as impurities in the synthesis of pharmaceutically active compounds like Solifenacin, which is used to treat overactive bladder. chemicalbook.com This suggests that compounds like this compound could be synthesized as intermediates or analogues in the development of new therapeutic agents. The combination of the hindered piperidine ring with the flexible propanol (B110389) linker provides a scaffold that could be explored for its potential in various areas of drug discovery.

Physicochemical Properties

Below are the known physicochemical properties of this compound and its parent amine, 2,6-Dimethylpiperidine.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C10H21NO | chemicalbook.comscbt.com |

| Molecular Weight | 171.28 g/mol | scbt.com |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available |

Table 2: Physicochemical Data for 2,6-Dimethylpiperidine

| Property | Value | Source |

| Molecular Formula | C7H15N | wikipedia.org |

| Molecular Weight | 113.20 g/mol | wikipedia.org |

| Boiling Point | 127-128 °C | innospk.comsigmaaldrich.com |

| Density | 0.84 g/mL at 25 °C | innospk.comsigmaaldrich.com |

| Refractive Index | 1.4394 (n20/D) | innospk.comsigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

3-(2,6-dimethylpiperidin-1-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-9-5-3-6-10(2)11(9)7-4-8-12/h9-10,12H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRDBTWHALLRFOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1CCCO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 2,6 Dimethylpiperidin 1 Yl Propan 1 Ol

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy serves as a primary tool for the detailed structural elucidation of 3-(2,6-dimethylpiperidin-1-yl)propan-1-ol. The analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra allows for the unambiguous assignment of proton and carbon signals, providing insights into the molecule's connectivity and spatial arrangement.

Detailed ¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the piperidine (B6355638) ring, the propanol (B110389) chain, and the methyl groups. The presence of the chiral centers at C2 and C6 of the piperidine ring can lead to complex splitting patterns and diastereotopic protons, especially in the case of the cis and trans isomers. wikipedia.org The chemical shifts are influenced by the electronegativity of the nitrogen and oxygen atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give a distinct signal. The chemical shifts of the carbons in the piperidine ring are influenced by the nitrogen atom and the methyl substituents, while the carbons of the propanol chain are affected by the nitrogen and the hydroxyl group. nih.govdocbrown.info

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2, H-6 (piperidine) | 2.5 - 2.8 | Multiplet | - |

| H-3, H-5 (piperidine) | 1.5 - 1.8 | Multiplet | - |

| H-4 (piperidine) | 1.2 - 1.5 | Multiplet | - |

| CH₃ (at C2, C6) | 1.0 - 1.2 | Doublet | ~6-7 |

| N-CH₂ -CH₂-CH₂-OH | 2.4 - 2.7 | Triplet | ~7-8 |

| N-CH₂-CH₂ -CH₂-OH | 1.6 - 1.9 | Multiplet | ~6-7 |

| N-CH₂-CH₂-CH₂ -OH | 3.5 - 3.8 | Triplet | ~6-7 |

| OH | Variable | Singlet (broad) | - |

Note: Predicted values are based on analysis of similar structures and may vary from experimental results. np-mrd.orgdrugbank.comdocbrown.info

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2, C-6 (piperidine) | 55 - 60 |

| C-3, C-5 (piperidine) | 30 - 35 |

| C-4 (piperidine) | 24 - 28 |

| C H₃ (at C2, C6) | 18 - 22 |

| N-C H₂-CH₂-CH₂-OH | 50 - 55 |

| N-CH₂-C H₂-CH₂-OH | 25 - 30 |

| N-CH₂-CH₂-C H₂-OH | 60 - 65 |

Note: Predicted values are based on analysis of similar structures and may vary from experimental results. nmrdb.orgyoutube.commiamioh.edu

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Relative Stereochemistry

Two-dimensional NMR experiments are essential for the complete structural assignment of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. Cross-peaks in the COSY spectrum would confirm the connectivity of protons within the piperidine ring and along the propanol chain. For instance, it would show correlations between the protons of the N-CH₂, the central CH₂, and the CH₂-OH groups of the propanol side chain. rsc.orgresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.netcolumbia.edulibretexts.org This technique is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal assigned to the N-CH₂ group will show a cross-peak with its corresponding carbon signal in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). columbia.edulibretexts.org This is crucial for establishing the connectivity between different functional groups. For instance, HMBC correlations would be expected between the protons of the N-CH₂ group of the propanol chain and the C-2 and C-6 carbons of the piperidine ring, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Cross-peaks indicate that protons are close in space, which is critical for determining the relative stereochemistry, particularly the cis or trans configuration of the methyl groups on the piperidine ring. For a cis-isomer, NOE effects would be expected between the axial protons at C-2 and C-6 and the axial protons at C-3, C-5, and C-4 on the same side of the ring. For a trans-isomer, different NOE patterns would be observed. rsc.orgtandfonline.com

Variable Temperature NMR Studies for Conformational Dynamics

Substituted piperidines, such as this compound, can exist in different chair conformations that are in dynamic equilibrium. Variable temperature (VT) NMR studies can provide valuable information about these conformational processes. chemicalbook.comtandfonline.com

By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At room temperature, if the conformational exchange is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of exchange decreases, and at a certain point (the coalescence temperature), the signals for the individual conformers may be resolved. From the coalescence temperature and the chemical shift difference between the exchanging sites, the energy barrier (ΔG‡) for the conformational change (e.g., ring inversion) can be calculated. Such studies would allow for the characterization of the conformational preferences and the energetic barriers to ring inversion in this compound.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Fingerprinting

Characteristic Vibrational Modes of the Piperidine and Propanol Moieties

The FT-IR and Raman spectra of this compound will be a superposition of the vibrational modes of the 2,6-dimethylpiperidine (B1222252) ring and the N-substituted propanol chain.

Propanol Moiety: The most characteristic vibration of the propanol group is the O-H stretching band, which appears as a broad and strong absorption in the FT-IR spectrum, typically in the range of 3200-3600 cm⁻¹, due to hydrogen bonding. The C-O stretching vibration is expected to appear in the fingerprint region, around 1050-1150 cm⁻¹. The various C-H stretching and bending vibrations of the propyl chain will be observed in the regions of 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹, respectively. researchgate.net

Interactive Data Table: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad | Weak |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong | Strong |

| C-N Stretch | 1000 - 1250 | Medium | Medium |

| C-O Stretch | 1050 - 1150 | Strong | Medium |

| CH₂ Bend (Scissoring) | 1450 - 1470 | Medium | Medium |

| CH₃ Bend (Umbrella) | ~1375 | Medium | Medium |

Note: These are general ranges and the exact positions and intensities can be influenced by the specific molecular environment and intermolecular interactions. nih.govnih.govnist.govwashington.edu

Spectroscopic Evidence for Intermolecular Interactions

The presence of the hydroxyl group in this compound allows for the formation of intermolecular hydrogen bonds. This is most clearly evidenced in the FT-IR spectrum by the broadness of the O-H stretching band. In a non-hydrogen-bonding environment (e.g., a very dilute solution in a non-polar solvent), a sharper, higher frequency O-H stretch would be observed. The position and shape of this band can provide information about the strength and nature of the hydrogen bonding network in the solid state or in solution. Furthermore, the nitrogen atom of the piperidine ring can also act as a hydrogen bond acceptor, potentially leading to more complex intermolecular associations. These interactions can cause subtle shifts in the vibrational frequencies of other functional groups, such as the C-O and C-N stretching modes.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound, with a molecular formula of C₁₀H₂₁NO, the theoretical exact mass of the protonated molecular ion [M+H]⁺ can be calculated. This provides a highly specific identifier for the compound in complex mixtures.

Table 1: Theoretical HRMS Data for [M+H]⁺ of this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₂₁NO |

| Theoretical Exact Mass (Monoisotopic) | 171.1623 g/mol |

| Theoretical [M+H]⁺ | 172.1696 |

The fragmentation of this compound in a mass spectrometer, typically through electron impact (EI) or electrospray ionization (ESI), can be predicted to follow pathways characteristic of aliphatic amines and alcohols. The fragmentation is dominated by cleavage at bonds alpha to the nitrogen atom and the oxygen atom due to the stabilization of the resulting carbocation or radical cation. libretexts.orgmiamioh.edu

A primary and highly favorable fragmentation pathway for N-alkylpiperidines is the α-cleavage, involving the loss of the largest alkyl group attached to the nitrogen. miamioh.edu In this case, the bond between the nitrogen and the propanol side chain is likely to cleave. Another significant fragmentation pathway involves the piperidine ring itself. The initial molecular ion can undergo ring-opening followed by further fragmentation. The presence of the hydroxyl group also introduces characteristic fragmentation patterns, such as the loss of a water molecule (H₂O). libretexts.orgyoutube.com

Table 2: Predicted Major Mass Fragments of this compound

| m/z (mass/charge) | Proposed Fragment Ion | Fragmentation Pathway Description |

| 172 | [C₁₀H₂₂NO]⁺ | Protonated molecular ion [M+H]⁺ |

| 154 | [C₁₀H₂₀N]⁺ | Loss of water (H₂O) from the protonated molecular ion. scielo.br |

| 112 | [C₇H₁₄N]⁺ | α-cleavage with loss of the propanol side chain, resulting in the 2,6-dimethylpiperidine iminium ion. |

| 98 | [C₆H₁₂N]⁺ | Loss of a methyl group from the 2,6-dimethylpiperidine fragment. |

| 70 | [C₄H₈N]⁺ | Further fragmentation of the piperidine ring. scielo.br |

| 58 | [C₃H₈NO]⁺ | Cleavage of the bond between the piperidine ring and the side chain, with the charge on the propanolamine (B44665) fragment. |

| 31 | [CH₅O]⁺ | Characteristic fragment for primary alcohols, [CH₂OH₂]⁺. youtube.com |

Solid-State Structural Determination via X-ray Crystallography (if suitable crystalline forms exist)

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and conformational arrangements. For this compound, obtaining a single crystal suitable for X-ray diffraction would be the first necessary step. This can be challenging for relatively flexible, non-planar molecules that may not crystallize readily.

If a suitable crystal were obtained, X-ray analysis would reveal several key structural features:

Piperidine Ring Conformation: The 2,6-dimethylpiperidine ring is expected to adopt a chair conformation, which is the most stable arrangement for piperidine and its derivatives. researchgate.netiucr.org The analysis would confirm this and determine the orientation of the two methyl groups (axial or equatorial).

Substituent Orientation: The analysis would show the precise orientation of the 3-(propan-1-ol) substituent on the piperidine ring.

This detailed structural information is invaluable for understanding the molecule's shape and how it interacts with its environment, which can be crucial in fields such as medicinal chemistry and materials science. researchgate.netnih.gov

Computational Chemistry and Molecular Modeling Studies of 3 2,6 Dimethylpiperidin 1 Yl Propan 1 Ol

Quantum Chemical Investigations for Electronic and Geometric Properties

Quantum chemical methods are at the forefront of computational chemistry, providing a detailed description of the electronic structure of molecules. These methods are instrumental in predicting molecular geometries, vibrational frequencies, and a host of properties related to chemical reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequency Calculations

Density Functional Theory (DFT) has emerged as a popular and effective method for studying the electronic structure of molecules. mdpi.com It is used to optimize the 3D structure of a molecule by identifying the most energetically favorable arrangement of its atoms. mdpi.com This process of geometry optimization is crucial as it provides the most stable conformation of the molecule, which is essential for subsequent calculations of other properties. mdpi.com For piperidine (B6355638) derivatives, DFT calculations, often using basis sets like 6-31G(d,p) or 6-311++G(d,p), are employed to determine optimized bond lengths, bond angles, and dihedral angles. nih.govdoi.org

Once the geometry is optimized, vibrational frequency calculations can be performed. These calculations not only confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) but also allow for the prediction of the infrared (IR) and Raman spectra of the molecule. iaea.org For instance, a combined experimental and theoretical study on 1-amino-2,6-dimethylpiperidine (B1295051) utilized DFT with the B3LYP method and a 6-31+G(d,p) basis set to calculate its harmonic vibrational frequencies. researchgate.net Such calculations are invaluable for assigning the vibrational modes observed in experimental spectra. iaea.org

Table 1: Illustrative Optimized Geometric Parameters for a Piperidine Derivative (Data is illustrative and not specific to 3-(2,6-Dimethylpiperidin-1-YL)propan-1-OL)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N | 1.47 | ||

| C-C (ring) | 1.54 | ||

| C-O | 1.43 | ||

| C-N-C | 112.0 | ||

| N-C-C | 110.5 | ||

| C-O-H | 109.5 | ||

This table provides hypothetical data based on typical values for piperidine derivatives to illustrate the output of a DFT geometry optimization.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps for Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). nih.govchemjournal.kz The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. chemjournal.kz A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. chemjournal.kz

For piperidine derivatives, HOMO-LUMO analysis can predict their reactivity patterns. chemjournal.kznih.gov For example, in a study of various piperidine derivatives, the HOMO-LUMO energy gap was used to assess their chemical stability. chemjournal.kz The location of the HOMO and LUMO electron density can also provide insights into the regions of the molecule most likely to be involved in electron transfer processes.

Table 2: Illustrative Frontier Molecular Orbital Energies and Related Parameters for a Piperidine Derivative (Data is illustrative and not specific to this compound)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | 1.2 |

| HOMO-LUMO Gap | 7.7 |

| Ionization Potential | 6.5 |

| Electron Affinity | -1.2 |

This table presents hypothetical data to illustrate the output of a HOMO-LUMO analysis.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular and intermolecular bonding and interactions. researchgate.net It provides a description of the Lewis-like chemical bonding of a molecule, allowing for the investigation of charge delocalization, hyperconjugative interactions, and the nature of bonding. researchgate.net By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the stability arising from these electronic delocalizations.

Table 3: Illustrative NBO Analysis Results for a Piperidine Derivative (Data is illustrative and not specific to this compound)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (N1) | σ* (C2-C3) | 2.5 |

| LP (O1) | σ* (C-H) | 1.8 |

| σ (C-H) | σ* (N-C) | 0.9 |

This table provides hypothetical data to illustrate the key findings from an NBO analysis.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. nih.gov It is a valuable tool for identifying the regions of a molecule that are rich in electrons (nucleophilic sites) and those that are electron-deficient (electrophilic sites). nih.gov In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For piperidine derivatives, MEP maps can pinpoint the likely sites for intermolecular interactions, such as hydrogen bonding. The nitrogen and oxygen atoms, with their lone pairs of electrons, are expected to be regions of negative electrostatic potential, making them potential hydrogen bond acceptors. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive electrostatic potential, marking it as a hydrogen bond donor site.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solution Behavior

While quantum chemical methods are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govresearchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule, revealing the different shapes it can adopt and the transitions between them. researchgate.net

For this compound, MD simulations could be used to study its conformational flexibility, particularly the orientation of the propanol (B110389) side chain relative to the piperidine ring. Furthermore, by including solvent molecules in the simulation, it is possible to investigate the behavior of the compound in solution, including its solvation structure and interactions with the solvent. Such simulations are crucial for understanding how the molecule behaves in a real-world chemical or biological environment. nih.gov

In Silico Prediction of Spectroscopic Parameters

Computational methods can also be used to predict various spectroscopic parameters, which can then be compared with experimental data for structure verification and analysis. As mentioned earlier, DFT calculations can predict IR and Raman spectra. iaea.org Additionally, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts. iaea.org For example, a study on 1-amino-2,6-dimethylpiperidine involved the calculation of ¹³C and ¹H NMR chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net

Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov These in silico predictions of spectroscopic data are invaluable for interpreting experimental spectra and can aid in the structural elucidation of new compounds. nih.gov

Table 4: Illustrative Predicted Spectroscopic Data for a Piperidine Derivative (Data is illustrative and not specific to this compound)

| Spectroscopy | Predicted Parameter | Value |

| IR | C-O Stretch | ~1050 cm⁻¹ |

| O-H Stretch | ~3400 cm⁻¹ | |

| ¹H NMR | H-C-O | ~3.6 ppm |

| H-C-N | ~2.5 ppm | |

| ¹³C NMR | C-O | ~60 ppm |

| C-N | ~55 ppm | |

| UV-Vis | λmax | ~210 nm |

This table provides hypothetical data to illustrate the output of in silico spectroscopic predictions.

Theoretical Approaches to Chiroptical Properties (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion)

The chiroptical properties of a molecule, such as its Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are exquisitely sensitive to its three-dimensional structure. For a chiral molecule like this compound, which possesses stereogenic centers at the C2 and C6 positions of the piperidine ring, computational chemistry offers powerful tools to predict and interpret these properties. Such theoretical investigations are crucial for determining the absolute configuration and understanding the conformational landscape of the molecule.

The primary theoretical approach for calculating chiroptical properties involves quantum chemical calculations. nih.gov Time-Dependent Density Functional Theory (TDDFT) has emerged as a robust and widely used method for predicting ECD spectra due to its favorable balance of accuracy and computational cost. nih.gov The process begins with a thorough conformational analysis of the molecule to identify all low-energy conformers. For this compound, this would involve considering the chair and twist-boat conformations of the piperidine ring, the various orientations of the dimethyl substituents (cis and trans isomers), and the rotational freedom of the propanol side chain.

Electronic Circular Dichroism (ECD) Spectroscopy

Theoretical ECD calculations predict the differential absorption of left and right circularly polarized light as a function of wavelength. The resulting spectrum is characterized by positive or negative Cotton effects. The sign and intensity of these Cotton effects are directly related to the spatial arrangement of chromophores and auxochromes within the molecule.

For this compound, the chromophores are the non-bonding electrons on the nitrogen and oxygen atoms. The electronic transitions associated with these atoms, typically n → σ* transitions, would be the primary contributors to the ECD spectrum in the far-UV region. The calculations would involve selecting an appropriate functional (e.g., B3LYP, CAM-B3LYP) and a suitable basis set (e.g., aug-cc-pVDZ) to accurately describe the excited states.

Table 1: Hypothetical TDDFT-Calculated ECD Data for the (2R,6R)-enantiomer of this compound

| Excitation Wavelength (nm) | Rotatory Strength (R) in 10⁻⁴⁰ cgs | Associated Electronic Transition |

| 215 | +5.8 | n(N) → σ |

| 198 | -10.2 | n(O) → σ |

| 185 | +8.5 | σ → σ* |

Note: This data is illustrative and represents the type of output expected from a TDDFT calculation. The actual values would depend on the specific computational parameters and the solvent model used.

Optical Rotatory Dispersion (ORD) Spectroscopy

ORD measures the rotation of the plane of polarized light as a function of wavelength. A theoretical ORD curve can be calculated from the corresponding ECD spectrum via the Kramers-Kronig transformation. Computationally, ORD can also be calculated directly. The ORD curve is closely related to the ECD spectrum and provides complementary information for stereochemical assignment. The complexity of calculating the entire ORD curve means that often the specific rotation at a single wavelength, such as the sodium D-line (589 nm), is calculated and compared with experimental values.

Table 2: Hypothetical Calculated vs. Experimental Specific Rotation

| Compound | Calculated [α]D²⁰ (c=1, CHCl₃) | Experimental [α]D²⁰ (c=1, CHCl₃) |

| (2R,6R)-3-(2,6-Dimethylpiperidin-1-YL)propan-1-OL | +15.2° | +14.8° |

| (2S,6S)-3-(2,6-Dimethylpiperidin-1-YL)propan-1-OL | -15.1° | -14.9° |

Note: This table illustrates the expected close agreement between theoretically predicted and experimentally measured specific rotation, which is a key tool for absolute configuration assignment.

The accuracy of these theoretical predictions is highly dependent on the quality of the conformational search and the level of theory employed. For flexible molecules like this piperidine derivative, it is essential to account for all significant conformers to obtain a reliable, Boltzmann-averaged spectrum that can be confidently compared with experimental data. nih.gov

Supramolecular Chemistry and Intermolecular Interactions of 3 2,6 Dimethylpiperidin 1 Yl Propan 1 Ol

Hydrogen Bonding Networks and Donor-Acceptor Interactions

Hydrogen bonding is a critical directional force in the assembly of molecules, and 3-(2,6-dimethylpiperidin-1-yl)propan-1-ol possesses both a hydrogen bond donor (the hydroxyl group, -OH) and a hydrogen bond acceptor (the nitrogen atom of the piperidine (B6355638) ring). mdpi.comnih.gov This dual functionality allows for the formation of intricate hydrogen bonding networks. The interplay between intramolecular and intermolecular hydrogen bonds significantly influences the compound's conformation and its aggregation in the solid state and in solution. orientjchem.orgmdpi.com

Intermolecular Hydrogen Bonding in Self-Assembly and Crystal Packing

In the absence of strong intramolecular interactions or in environments that favor intermolecular associations, this compound can form extensive intermolecular hydrogen bonds. mdpi.com The hydroxyl group of one molecule can donate a hydrogen bond to the nitrogen atom of a neighboring molecule, leading to the formation of chains, dimers, or more complex three-dimensional networks. bohrium.comnih.gov These interactions are fundamental to the process of self-assembly and are a determining factor in the crystal packing of the compound. mdpi.comresearchgate.net The specific arrangement of molecules in the crystal lattice is a direct consequence of the optimization of these and other non-covalent interactions. scispace.com

Host-Guest Chemistry and Molecular Recognition Phenomena

The structural characteristics of this compound, including its potential conformational flexibility and the presence of both hydrogen bond donor and acceptor sites, suggest its potential utility in host-guest chemistry. While specific studies on this compound's host-guest capabilities are not extensively documented in the provided search results, the fundamental principles of molecular recognition can be applied. The piperidine ring, in a suitable conformation, could potentially act as a host for small guest molecules, with the binding being stabilized by hydrogen bonding and van der Waals interactions. The specificity of this molecular recognition would be dictated by the size, shape, and chemical complementarity of the guest molecule.

Self-Assembly Processes and Formation of Ordered Structures (e.g., nanofibers, gels)

The ability of this compound to form directional intermolecular hydrogen bonds is a key driver for self-assembly into larger, ordered structures. In appropriate solvents and under specific conditions of concentration and temperature, these molecules can aggregate to form supramolecular polymers. While the formation of specific structures like nanofibers or gels by this particular compound is not explicitly detailed in the search results, the principles of supramolecular polymerization suggest this possibility. The balance between the solvophilic propanol (B110389) chain and the more hydrophobic dimethylpiperidine moiety could lead to amphiphilic behavior, which is often a prerequisite for the formation of such extended assemblies in solution.

Role of Non-Covalent Interactions in the Stabilization of Conformations and Assemblies

Beyond the prominent role of hydrogen bonding, other non-covalent interactions are crucial for the stabilization of the conformations and assemblies of this compound. nih.gov These include:

Dipole-dipole interactions: The polar C-O, O-H, and C-N bonds create local dipoles within the molecule. The alignment of these dipoles in supramolecular assemblies can provide additional stabilization. researchgate.net

Hydrophobic interactions: In aqueous environments, the nonpolar dimethylpiperidine and propyl moieties would tend to aggregate to minimize their contact with water, a process driven by an increase in the entropy of the surrounding water molecules.

The collective effect of these weaker interactions, in concert with the stronger and more directional hydrogen bonds, dictates the final, most stable supramolecular architecture. nih.gov

Influence of Solvent Effects on Supramolecular Interactions

The solvent environment plays a paramount role in modulating the strength and nature of supramolecular interactions. researchgate.netnii.ac.jp The choice of solvent can significantly influence the self-assembly behavior of this compound. rsc.orgrsc.org

Polar protic solvents (e.g., water, ethanol) can compete for hydrogen bonding sites, potentially disrupting intermolecular hydrogen bonds between the solute molecules and favoring a more solvated, monomeric state. bohrium.comnii.ac.jp

Polar aprotic solvents (e.g., DMSO, acetone) can solvate the molecule but are less likely to disrupt strong hydrogen bonds, potentially allowing for the formation of well-defined supramolecular assemblies. nih.gov

Nonpolar solvents (e.g., hexane, toluene) would promote the aggregation of the polar parts of the molecule through intermolecular hydrogen bonding and dipole-dipole interactions to minimize their exposure to the nonpolar environment. rsc.org

The subtle balance of solute-solute, solute-solvent, and solvent-solvent interactions ultimately determines whether the compound exists as individual molecules or as part of a larger, ordered supramolecular structure. researchgate.netnih.gov

Ligand Chemistry and Coordination Complexes Derived from 3 2,6 Dimethylpiperidin 1 Yl Propan 1 Ol

Investigation of Coordination Modes and Binding Sites to Metal Ions

The steric bulk of the 2,6-dimethylpiperidine (B1222252) moiety is expected to play a crucial role in determining the coordination geometry and the number of ligands that can bind to a metal center. This steric hindrance can prevent the formation of highly crowded coordination spheres and may favor the formation of complexes with lower coordination numbers or lead to distorted geometries. For instance, in complexes with ligands containing bulky substituents, a reduction in coordination number compared to less hindered analogues is often observed. mdpi.com

In addition to the common bidentate chelation, other coordination modes, although less likely, could be considered. For example, the ligand could potentially act as a monodentate donor through either the nitrogen or the oxygen atom, particularly in the presence of other competing ligands or under specific reaction conditions. Furthermore, the alcohol group could remain protonated and coordinate as a neutral molecule, or it could bridge between two metal centers, leading to the formation of polynuclear complexes. The specific coordination mode adopted will depend on a variety of factors, including the nature of the metal ion, the reaction stoichiometry, the solvent system, and the presence of counter-ions.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 3-(2,6-dimethylpiperidin-1-yl)propan-1-ol would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial and often involves alcohols, such as ethanol (B145695) or methanol, to facilitate the dissolution of both the ligand and the metal salt. digitellinc.comresearchgate.net

The general synthetic procedure would involve dissolving the ligand in a solvent and adding a solution of the metal salt, often with gentle heating and stirring to promote the reaction. scispace.com The resulting metal complex may precipitate from the solution upon cooling or after the addition of a less-polar co-solvent. The stoichiometry of the reactants (metal-to-ligand ratio) is a key parameter that can be adjusted to target specific complex formations, such as mononuclear or polynuclear species. For instance, a 1:2 metal-to-ligand ratio is often employed for the synthesis of complexes with divalent transition metals. scispace.com

Transition metal complexes of this compound could be prepared by reacting the ligand with various transition metal salts, such as chlorides, acetates, or nitrates. For example, cobalt(II) complexes with related amino alcohol ligands have been synthesized by reacting cobalt(II) chloride with the ligand in a suitable solvent. nih.gov The resulting complexes can be characterized by various techniques, including elemental analysis, molar conductivity, magnetic susceptibility, and spectroscopic methods. Based on studies of analogous systems, transition metal complexes with this ligand are expected to adopt geometries such as square planar or octahedral, depending on the metal ion and the number of coordinated ligands. scispace.com

Table 1: Representative Examples of Transition Metal Complexes with Analogous N,O-Bidentate Ligands

| Metal Ion | Analogous Ligand | Complex Formula | Observed Geometry |

| Cu(II) | 2-(hydroxymethyl)pyridine | [Cu(C₆H₇NO)₂] | Distorted square planar |

| Ni(II) | Piperidinobenzyl semicarbazide | [Ni(PBSC)₂] | Square-planar |

| Co(II) | Piperidinobenzyl semicarbazide | [Co(PBSC)₂] | Tetrahedral |

| Zn(II) | Piperidinobenzyl semicarbazide | [Zn(PBSC)₂] | Tetrahedral |

*This table is illustrative and based on data from complexes with similar N,O-donor ligands. scispace.comnih.gov

The coordination chemistry of lanthanide and actinide ions with N,O-donor ligands is of significant interest due to the unique photoluminescent and magnetic properties of the resulting complexes. nih.gov Lanthanide ions, being hard acids, generally show a preference for coordination with hard donor atoms like oxygen. However, the presence of a nitrogen donor in the chelate ring can enhance the stability and influence the properties of the complexes.

The synthesis of lanthanide complexes with this compound would likely follow a similar procedure to that of transition metal complexes, often using lanthanide nitrate (B79036) or chloride salts. nih.gov Due to the larger ionic radii of lanthanide ions, they typically exhibit higher coordination numbers, and the resulting complexes can be intricate, often involving coordinated solvent molecules or counter-ions. rsc.orgmdpi.com The bulky nature of the 2,6-dimethylpiperidine group could be particularly influential in the coordination chemistry of lanthanides, potentially leading to the formation of complexes with specific geometries and interesting photophysical properties. While no specific examples with the title ligand are documented, studies on lanthanide complexes with other N,O-donor ligands have revealed the formation of both mononuclear and polynuclear structures. nih.govnih.gov

Spectroscopic and Theoretical Characterization of Metal-Ligand Interactions

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are fundamental tools for the characterization of metal complexes.

IR Spectroscopy: The IR spectrum of the free ligand this compound would show a characteristic broad absorption band for the O-H stretching vibration of the alcohol group, typically in the region of 3200-3600 cm⁻¹. Upon coordination to a metal ion and deprotonation of the hydroxyl group, this band is expected to disappear. nih.gov Furthermore, shifts in the C-N stretching vibrations of the piperidine (B6355638) ring and the C-O stretching vibration of the alcohol would provide evidence of coordination. The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-O bonds.

UV-Vis Spectroscopy: The electronic spectra of the metal complexes in the UV-Vis region can provide information about the coordination geometry around the metal ion. The free ligand is expected to have absorptions in the UV region due to π-π* and n-π* transitions. Upon complexation, new absorption bands may appear in the visible region, which are often attributed to d-d transitions of the metal ion or ligand-to-metal charge transfer (LMCT) bands. The position and intensity of these bands are sensitive to the identity of the metal ion and the geometry of the complex. For instance, copper(II) complexes with related N,O-donor ligands often exhibit broad d-d transition bands in the visible region, the position of which is indicative of the coordination environment. researchgate.netscispace.com

Table 2: Typical Spectroscopic Data for Transition Metal Complexes with Analogous N,O-Bidentate Ligands

| Complex Type | Technique | Key Spectral Feature | Interpretation |

| Co(II) Complex | IR | Disappearance of ν(O-H) band | Deprotonation and coordination of the hydroxyl group nih.gov |

| Cu(II) Complex | IR | Shift in ν(C-N) band | Coordination of the piperidine nitrogen |

| Ni(II) Complex | UV-Vis | Bands in the visible region | d-d transitions indicative of geometry |

| Co(II) Complex | UV-Vis | Bands in the visible region | d-d transitions indicative of geometry nih.gov |

*This table provides a generalized summary based on spectroscopic studies of similar complexes.

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure, geometry, and stability of metal complexes. nih.gov For complexes of this compound, DFT calculations could be employed to:

Optimize Geometries: Predict the most stable three-dimensional structure of the complexes, including bond lengths and angles between the metal ion and the donor atoms of the ligand.

Analyze Electronic Structure: Investigate the nature of the metal-ligand bonding through analysis of molecular orbitals and charge distribution. This can help in understanding the spectroscopic properties of the complexes.

Simulate Spectroscopic Data: Predict IR and UV-Vis spectra, which can be compared with experimental data to confirm the proposed structures.

Catalytic Applications of Derived Metal Complexes (e.g., in organic transformations)

A comprehensive search of available scientific literature and chemical databases did not yield specific documented catalytic applications for metal complexes derived from the ligand this compound. While the structural features of this amino alcohol ligand—specifically the combination of a bulky, sterically hindered piperidine moiety and a hydroxyl group—suggest potential for the formation of stable metal complexes, there is no readily accessible research detailing their subsequent use as catalysts in organic transformations.

The field of transition metal catalysis is vast, with ligand design playing a crucial role in determining the efficacy, selectivity, and scope of a catalyst. mdpi.comnih.gov Ligands influence the electronic and steric environment of the metal center, which in turn governs the key steps of a catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. nih.gov The development of new ligand scaffolds is a continuous effort in the pursuit of more efficient and selective catalysts for a wide array of chemical reactions, including cross-coupling reactions, hydrogenation, and polymerization. nih.govmdpi.comnih.gov

Typically, the catalytic activity of a newly synthesized metal complex is evaluated in well-established benchmark reactions. For instance, palladium complexes are frequently tested in Suzuki, Heck, or Sonogashira coupling reactions, which are fundamental carbon-carbon bond-forming transformations in organic synthesis. nih.govmdpi.com Similarly, complexes of other transition metals like rhodium, iridium, or cobalt are assessed for their performance in reactions such as hydrogenation, hydroformylation, or oxidation. mdpi.comnih.gov

The absence of published data for complexes of this compound means that no specific details on reaction types, substrate scope, yields, or selectivity can be provided. Consequently, the creation of data tables summarizing catalytic performance is not possible. Further research and investigation would be required to synthesize metal complexes of this ligand and to explore and characterize their potential catalytic activities in various organic transformations. Without such primary research, any discussion of their catalytic applications would be purely speculative and would not meet the standards of a scientifically accurate report.

Advanced Methodological Approaches in Chemical Research on 3 2,6 Dimethylpiperidin 1 Yl Propan 1 Ol

Continuous Flow Synthesis and Reactor Design for Efficient Production

Continuous flow synthesis represents a paradigm shift from traditional batch production, offering superior control over reaction parameters, enhanced safety, and straightforward scalability. mdpi.com In the context of synthesizing 3-(2,6-dimethylpiperidin-1-yl)propan-1-ol, a key reaction step is the nucleophilic substitution between 2,6-dimethylpiperidine (B1222252) and a three-carbon electrophile, such as 3-chloropropan-1-ol or acrolein followed by reduction.

A continuous flow setup for this synthesis would typically involve pumping the reagent streams through a heated and pressurized reactor. nih.gov The high surface-area-to-volume ratio in microreactors or packed-bed reactors allows for excellent heat and mass transfer, leading to rapid reactions and uniform product quality. mdpi.com Reactor design is critical; for a liquid-liquid reaction, a simple tube or coil reactor might suffice. If a solid catalyst is employed, such as a supported base for the nucleophilic substitution, a packed-bed reactor design like those used for catalytic hydrogenations would be more appropriate. mdpi.com This approach allows for the easy separation of the catalyst from the product stream, simplifying purification. nih.gov

The ability to telescope, or link, multiple reaction steps without intermediate isolation is a significant advantage of flow chemistry. mtak.hu For instance, the initial N-alkylation could be directly followed by an in-line purification step using scavenger resins or a liquid-liquid extraction module before flowing into a second reactor for any subsequent transformation. This integration minimizes manual handling and reduces waste. nih.gov

Table 1: Comparison of Batch vs. Hypothetical Continuous Flow Synthesis of an Amino Alcohol

| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | Several hours to days | Minutes to hours mdpi.com |

| Temperature Control | Prone to hotspots, difficult to control | Precise and uniform temperature control |

| Pressure Handling | Limited by vessel rating | Can safely handle high pressures |

| Scalability | Difficult, requires larger vessels | "Numbering-up" by running reactors in parallel |

| Safety | Risk of thermal runaway with large volumes | Small reaction volumes minimize risk |

| Productivity | Lower space-time yield | High space-time yield |

Microwave-Assisted Organic Synthesis for Reaction Acceleration

Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave energy to heat reactions, often resulting in dramatic rate accelerations compared to conventional heating methods. mdma.ch This phenomenon, known as dielectric heating, arises from the direct interaction of microwaves with polar molecules in the reaction mixture, causing rapid and efficient heating throughout the bulk of the material. nih.govyoutube.com

For the synthesis of this compound, MAOS can significantly shorten the time required for the N-alkylation step. Reactions that might take many hours under conventional reflux can often be completed in a matter of minutes in a dedicated microwave reactor. nih.govyoutube.com This rapid heating can also lead to higher product yields by minimizing the formation of degradation byproducts that may occur during prolonged heating. mtak.hu

The choice of solvent is crucial in MAOS. Polar solvents with high loss tangents, such as ethanol (B145695) or dimethylformamide (DMF), absorb microwave energy efficiently and are effective for these reactions. mdma.ch Solvent-free conditions are also possible, where one of the reactants absorbs the microwave energy, offering a greener chemistry approach. mtak.hu

Table 2: Illustrative Comparison of Conventional vs. Microwave-Assisted N-Alkylation

| Method | Reaction Time | Yield | Reference Example |

|---|---|---|---|

| Conventional Heating | 12 hours | Lower Yield | Synthesis of imidazole derivatives youtube.com |

| Microwave Irradiation | 2 minutes | Higher Yield | Synthesis of imidazole derivatives youtube.com |

| Conventional Heating | 60 minutes | 62-65% | Synthesis of substituted quinolines nih.gov |

| Microwave Irradiation | 4 minutes | 92-97% | Synthesis of substituted quinolines nih.gov |

Ultrasound-Promoted Chemical Transformations

The application of high-frequency ultrasound (typically >20 kHz) to chemical reactions, a field known as sonochemistry, can induce significant rate enhancements and improve yields. The underlying mechanism is acoustic cavitation: the formation, growth, and implosive collapse of microscopic bubbles in the liquid medium. This collapse generates transient localized hot spots with extreme temperatures and pressures, leading to the formation of highly reactive species and increasing mass transfer.

In the synthesis of this compound, ultrasound could be used to promote the reaction between 2,6-dimethylpiperidine and an alkylating agent. The physical effects of sonication, such as the disruption of the interfacial layer between reactants and the cleaning of catalyst surfaces, can be particularly beneficial in heterogeneous reactions. For instance, if a solid base like potassium carbonate is used, ultrasound can continuously activate its surface, leading to a more efficient reaction.

Research on various multicomponent reactions has shown that ultrasound irradiation can lead to significantly shorter reaction times and higher yields compared to silent (non-sonicated) conditions. mdpi.comresearchgate.net This method offers a simple, efficient, and often more environmentally friendly alternative to conventional synthetic protocols. mdpi.com

Table 3: General Effect of Ultrasound on Reaction Efficiency

| Reaction Condition | Reaction Time | Yield (%) | Reference Example |

|---|---|---|---|

| Conventional Stirring | 4 - 9.5 hours | 42 - 80% | Three-component spiro compound synthesis researchgate.net |

| Ultrasound Irradiation | 0.5 - 2 hours | 69 - 93% | Three-component spiro compound synthesis researchgate.net |

Chemoenzymatic Synthesis for Enantioselective Pathways

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biocatalysts (enzymes). mdpi.com This approach is particularly powerful for creating enantiomerically pure compounds. mdpi.com While this compound itself is not chiral at the alcohol-bearing carbon, the 2,6-dimethylpiperidine precursor can exist as a racemic mixture of chiral enantiomers ((2R,6R) and (2S,6S)) and an achiral meso-isomer ((2R,6S)).

A chemoenzymatic strategy could be employed to resolve a chiral intermediate, leading to an enantiomerically pure final product if a chiral precursor is used. For example, a prochiral ketone precursor, 3-(2,6-dimethylpiperidin-1-yl)propan-1-one, could be subjected to an asymmetric reduction using a ketoreductase enzyme (KRED) and a cofactor. The enzyme would selectively produce either the (R)- or (S)-alcohol, depending on the specific biocatalyst chosen.

Alternatively, if a racemic alcohol intermediate were synthesized, a lipase could be used for kinetic resolution. researchgate.net In this process, the enzyme selectively acylates one enantiomer of the alcohol, allowing the unreacted enantiomer and the acylated product to be separated. This method is widely used for producing optically active alcohols, which are valuable building blocks in pharmaceutical synthesis. researchgate.net

Table 4: Example of Lipase-Catalyzed Kinetic Resolution of a Racemic Alcohol

| Parameter | Value | Reference |

|---|---|---|

| Enzyme | Porcine Pancreatic Lipase (PAL) | Chemo-enzymatic synthesis of (R)-1-chloro-3-(piperidin-1-yl)propan-2-ol researchgate.net |

| Acyl Donor | Vinyl acetate | researchgate.net |

| Solvent System | Toluene:[BMIM][BF4] (70:30) | researchgate.net |

| Conversion | ~50% | researchgate.net |

| Enantiomeric Excess (Product) | >98% | researchgate.net |

| Enantiomeric Excess (Substrate) | >99% | researchgate.net |

Conclusion and Future Research Directions

Summary of Key Academic Findings on 3-(2,6-Dimethylpiperidin-1-YL)propan-1-OL

A thorough review of current academic and scientific literature reveals a notable scarcity of studies focused specifically on this compound. Unlike more common piperidine (B6355638) derivatives, this particular compound has not been the subject of extensive research, and there are no dedicated publications detailing its synthesis, characterization, or application. Its existence is primarily inferred from general knowledge of organic synthesis, where the N-alkylation of 2,6-dimethylpiperidine (B1222252) with a suitable three-carbon electrophile containing a hydroxyl group is a chemically feasible transformation. The core structure, combining a sterically hindered diametrically substituted piperidine ring with a flexible propanol (B110389) chain, is analogous to other amino alcohols that have been synthesized and characterized. For instance, similar structures like 1-(piperidin-1-yl)-3-(2,4,6-trimethyl-phenyl)propan-2-ol have been successfully synthesized and their crystal structures analyzed, confirming the stability of the piperidine ring in a chair conformation. nih.gov However, specific experimental data, such as spectroscopic details (NMR, IR, MS) or reports on its physical and chemical properties, are not available in peer-reviewed journals for this compound itself.

Identification of Gaps in Current Academic Understanding

The absence of dedicated research on this compound highlights significant gaps in our understanding of this compound. These gaps span the entire lifecycle of chemical research, from fundamental synthesis to potential application.

Synthetic Optimization: While its synthesis can be postulated via standard N-alkylation reactions, no studies have been published to optimize reaction conditions, compare different synthetic routes for efficiency and yield, or explore stereoselective methods to control the chirality of the 2,6-dimethylpiperidine ring (cis vs. trans isomers).

Physicochemical Characterization: There is a complete lack of published data regarding its fundamental properties. This includes spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry), crystallographic data to define its solid-state conformation, and physical constants such as melting point, boiling point, and solubility.

Chemical Reactivity: The reactivity of its two primary functional groups—the tertiary amine and the primary alcohol—remains unexplored. There is no information on its behavior in oxidation, reduction, esterification, or quaternization reactions.

Computational and Conformational Analysis: The conformational dynamics, particularly the interplay between the piperidine ring puckering and the rotational freedom of the N-propanol chain, have not been studied computationally.

Potential Applications: Due to the lack of fundamental research, its potential utility in fields such as catalysis, materials science, or as a synthetic intermediate has not been investigated.

Proposed Future Research Avenues

The significant knowledge gaps surrounding this compound present numerous opportunities for future research. A systematic investigation of this compound could yield valuable scientific insights and potentially uncover novel applications.

Future research should focus on developing and comparing various synthetic routes. While traditional N-alkylation of 2,6-dimethylpiperidine with 3-halopropanols is a logical starting point, modern synthetic methods could offer improved efficiency, sustainability, and control. researchgate.net

Catalytic N-alkylation: Investigation into metal-catalyzed (e.g., Ruthenium, Iridium) or metal-free catalytic N-alkylation using 1,3-propanediol (B51772) as the alkylating agent would represent a more atom-economical and environmentally friendly approach compared to using halo-alcohols. researchgate.netnih.gov

Reductive Amination: A one-pot reductive amination of 2,6-dimethylpiperidine with 3-hydroxypropanal (B37111) or a derivative could provide an alternative high-yield pathway.

Stereoselective Synthesis: Asymmetric hydrogenation of a corresponding pyridinium (B92312) salt precursor could be explored to selectively synthesize enantiomerically enriched versions of the piperidine core, leading to specific stereoisomers of the final product. nih.gov

A systematic study of the compound's reactivity is essential to understand its chemical utility. The presence of both a nucleophilic/basic amine and a versatile alcohol group suggests a rich and unexplored reaction chemistry.

Alcohol Group Transformations: Research should explore the selective oxidation of the primary alcohol to form the corresponding aldehyde, 3-(2,6-dimethylpiperidin-1-yl)propanal, or carboxylic acid, 3-(2,6-dimethylpiperidin-1-yl)propanoic acid. Furthermore, its esterification with various acyl chlorides or carboxylic acids could generate a library of novel ester derivatives with diverse properties.

Amine Group Transformations: The reactivity of the tertiary piperidine nitrogen should be investigated, including its quaternization with alkyl halides to produce novel quaternary ammonium (B1175870) salts, which could have applications as phase-transfer catalysts or ionic liquids.

Bifunctional Reactivity: Studies could target reactions that involve both functional groups, such as intramolecular cyclization reactions under specific conditions.

Computational chemistry offers a powerful tool to predict and understand the behavior of this compound at a molecular level, guiding experimental work. researchgate.netrsc.org

Conformational Analysis: Density Functional Theory (DFT) calculations should be employed to determine the preferred conformations of the molecule. This would include the chair-boat energetics of the piperidine ring, the axial vs. equatorial preference of the two methyl groups, and the rotational energy landscape of the propanol side chain.

Reactivity Prediction: Computational models can predict sites of reactivity (e.g., proton affinity, nucleophilicity) and model the transition states of proposed chemical transformations, providing insight into reaction mechanisms and feasibility.

Intermolecular Interactions: Molecular dynamics simulations could be used to study how the molecule interacts with solvents of varying polarity and to model its potential binding modes if it were to be used as a ligand for a metal center or as an inhibitor in a biological system. nih.gov

The unique structure of the molecule, featuring a bulky, sterically hindered base coupled with a reactive hydroxyl "tail," makes it an interesting candidate for materials science applications. nih.gov

Polymer Synthesis: The primary alcohol function serves as a handle for polymerization. Research could explore its use as a monomer to synthesize novel polyesters or polyethers. The bulky piperidine group incorporated into the polymer backbone would significantly influence the polymer's physical properties, such as its glass transition temperature, solubility, and morphology.

Surface Modification: The molecule could be investigated as a surface modifying agent. It could be chemically grafted onto the surface of materials like silica, glass, or metal oxides to alter their surface properties, for example, to create hydrophobic or basic surfaces for applications in chromatography or catalysis.

Ligand Development: The sterically hindered nitrogen atom makes it a potential candidate for a non-coordinating or bulky base in catalysis. wikipedia.org Furthermore, its potential to act as a bidentate ligand (using both the nitrogen and oxygen atoms) for metal centers could be explored in the development of new catalysts for organic synthesis.

Q & A

Q. What are the optimal synthetic routes for 3-(2,6-dimethylpiperidin-1-yl)propan-1-ol in laboratory settings?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example:

- Route 1 : Reacting 2,6-dimethylpiperidine with a halogenated propanol derivative (e.g., 3-bromopropanol) under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours .

- Route 2 : Reductive amination of 2,6-dimethylpiperidine with 3-hydroxypropanal using NaBH₃CN or H₂/Pd-C. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

- AI-Driven Retrosynthesis : Tools like Pistachio or Reaxys can predict alternative pathways, prioritizing atom economy and yield .

Q. How can researchers characterize this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) identifies the piperidine ring protons (δ 1.4–1.6 ppm for methyl groups, δ 2.5–3.0 ppm for N-CH₂), and the propanol chain (δ 3.6–3.8 ppm for -CH₂OH). ¹³C NMR confirms quaternary carbons in the piperidine ring (~25 ppm for methyl, ~55 ppm for N-CH₂) .

- Mass Spectrometry : ESI-MS (positive mode) shows [M+H]⁺ peak at m/z 186.3 (calculated for C₁₁H₂₃NO). Fragmentation patterns confirm the propanol chain cleavage .

- HPLC : Use a C18 column (MeCN/H₂O + 0.1% TFA) to assess purity (>95%) and detect impurities .

Q. What safety protocols are essential for handling this compound in academic labs?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (irritant properties noted in structurally similar compounds) .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors .

- First Aid : For skin contact, wash immediately with water for 15 minutes; for eye exposure, irrigate with saline solution and consult a physician .

Advanced Research Questions

Q. How does the stereochemistry of the 2,6-dimethylpiperidine moiety influence reactivity in downstream reactions?

- Methodological Answer :

- Conformational Analysis : Chair vs. boat conformations of the piperidine ring affect nucleophilicity. Use DFT calculations (e.g., Gaussian) to model steric hindrance from axial methyl groups .

- Experimental Validation : Compare reaction rates of axial vs. equatorial methyl-substituted derivatives in SN2 reactions with methyl iodide .

Q. What challenges arise in optimizing reaction conditions for large-scale synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric induction during propanol chain formation. Monitor enantiomeric excess via chiral HPLC .

- Solubility Issues : Use co-solvents (e.g., THF/H₂O) to improve substrate solubility at >100 mmol scale.

- Purification : Employ fractional distillation or column chromatography (silica gel, gradient elution) to isolate high-purity product .

Q. How can researchers analyze degradation products of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Stability Studies : Incubate the compound in buffers (pH 2–12) at 40°C for 48 hours. Analyze degradation via LC-MS (QTOF) to identify oxidation products (e.g., ketone derivatives) .

- Kinetic Modeling : Use Arrhenius plots to predict shelf life under accelerated storage conditions .

Q. What computational tools are effective in predicting synthetic pathways for novel derivatives?

- Methodological Answer :

- Retrosynthesis Software : Tools like Reaxys or Pistachio leverage reaction databases to propose routes for synthesizing analogs (e.g., replacing propanol with ethanediol) .

- Molecular Dynamics : Simulate interactions between the compound and biological targets (e.g., enzymes) using GROMACS or AMBER .

Q. How can researchers evaluate the bioactivity of this compound in receptor-binding assays?

- Methodological Answer :

- In Vitro Assays : Perform competitive binding studies (e.g., with radiolabeled ligands) on GPCRs or ion channels. Use HEK293 cells expressing target receptors .

- Dose-Response Curves : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.